Octyldodecanol

Catalog No.
S580569
CAS No.
5333-42-6
M.F
C20H42O
M. Wt
298.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octyldodecanol

CAS Number

5333-42-6

Product Name

Octyldodecanol

IUPAC Name

2-octyldodecan-1-ol

Molecular Formula

C20H42O

Molecular Weight

298.5 g/mol

InChI

InChI=1S/C20H42O/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h20-21H,3-19H2,1-2H3

InChI Key

LEACJMVNYZDSKR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(CCCCCCCC)CO

Synonyms

2-Octyldodecanol; 2-Octyldodecyl alcohol; Eutanol G; Eutanol G-PH; Exxal 20; Fine Oxocol 2000; Guerbet C20; Isofol 20; Jarcol I 20; Kalcohl 200G; Kalcohl 200GD; Kollicream OD; NJCOL 200A; NSC 2405; OHV 180; Rilanit G 20; Risonol 20SP; 2-Octyl-1-dodec

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CO

Drug Delivery:

  • Enhanced Topical Drug Absorption: Studies suggest Octyldodecanol can improve the absorption of certain drugs through the skin. This is because it acts as a penetration enhancer, facilitating the passage of drugs through the skin barrier []. Research has explored its use in topical formulations for various conditions, including acne and psoriasis [].

Pharmaceutical Excipient:

  • Formulation Aid: Octyldodecanol's properties as an emollient and solvent make it a useful excipient in topical and oral pharmaceutical formulations. It aids in dispersing other ingredients, improving product consistency, and enhancing drug delivery [].

Research on Potential Risks:

  • Endocrine Disruption: Some studies have investigated the potential for Octyldodecanol to act as an endocrine disruptor, meaning it could interfere with hormonal activity in the body. However, the evidence is inconclusive, and further research is needed to determine its potential risks [].

Octyldodecanol, also known as 2-octyl-1-dodecanol, is a branched-chain primary alcohol with the chemical formula C20H42O. It is characterized by a long hydrophobic carbon chain and a hydroxyl (OH) group, which imparts amphiphilic properties to the molecule. This unique structure allows octyldodecanol to function effectively as a medium spreading emollient in various cosmetic formulations. It is primarily classified within the group of Guerbet alcohols, which are known for their branched structures and low volatility compared to linear alcohols of similar molecular weight .

Octyldodecanol is generally considered safe for use in cosmetics []. It is rated as non-comedogenic, meaning it does not clog pores []. However, as with any substance, allergic reactions are possible.

  • Oxidation: When heated with an alkali, it undergoes dehydrogenation to yield octyldodecanoic acid.
  • Reduction: As a primary alcohol, it can be reduced to form its corresponding alkane.
  • Substitution: The hydroxyl group can be replaced by other functional groups depending on the reagents used .

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Octyldodecanol exhibits notable biological activity, particularly in the field of cosmetics. It functions as an emollient, enhancing skin texture and moisture retention. Research indicates that it can inhibit bacterial growth by disrupting membrane synthesis and binding to fatty acids in bacterial cell walls. This property makes it beneficial in formulations designed to prevent microbial contamination .

The primary method for synthesizing octyldodecanol is through Guerbet condensation, where two molecules of decyl alcohol react in the presence of a catalyst to form octyldodecanol and water:

C10H22O+C10H22OC20H42O+H2O\text{C}_{10}\text{H}_{22}\text{O}+\text{C}_{10}\text{H}_{22}\text{O}\rightarrow \text{C}_{20}\text{H}_{42}\text{O}+\text{H}_2\text{O}

This method is favored due to its efficiency and the quality of the resulting product .

Octyldodecanol is widely used in various applications:

  • Cosmetics: It serves as an emollient and texture enhancer in products such as lipsticks, moisturizers, and anti-blooming agents in face powders.
  • Industrial Uses: It acts as a lubricant and slip agent in metalworking and plastic applications .
  • Pharmaceuticals: Its ability to enhance skin absorption makes it useful in topical formulations .

Octyldodecanol shares similarities with several other fatty alcohols but is unique due to its branched structure. Here are some comparable compounds:

Compound NameMolecular FormulaCharacteristics
DecanolC10H22OLinear structure; lower viscosity
DodecanolC12H26OLinear structure; higher volatility
Arachidyl AlcoholC20H42OLinear structure; higher melting point
2-Octyl-1-dodecanolC20H42OBranched structure; lower volatility than linear forms

Octyldodecanol's branched structure contributes to its unique properties such as lower melting point and improved spreadability compared to its linear counterparts .

Physical Description

Liquid

XLogP3

9.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

298.323565959 g/mol

Monoisotopic Mass

298.323565959 g/mol

Heavy Atom Count

21

UNII

461N1O614Y

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 360 of 365 companies (only ~ 1.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

5333-42-6

Wikipedia

Octyldodecanol

Use Classification

Fragrance Ingredients
Cosmetics -> Emollient; Solvent

General Manufacturing Information

Paint and Coating Manufacturing
Adhesive Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
1-Dodecanol, 2-octyl-: ACTIVE

Dates

Modify: 2023-08-15

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